

Application Notes and Protocols for BAY-091 in Cell Culture

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Compound of Interest

Compound Name: BAY-091
Cat. No.: B10825119

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Introduction

BAY-091 is a potent and highly selective chemical probe that acts as an inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A).[1][2] PIP4K2A is a lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling molecule involved in various cellular processes. Due to its high selectivity, **BAY-091** serves as a valuable tool for investigating the cellular functions of PIP4K2A and its role in signaling pathways. These application notes provide detailed protocols for the use of **BAY-091** in cell culture experiments, including cell line-specific culture conditions, treatment protocols, and methods for assessing target engagement and downstream effects.

Product Information

Characteristic	Description
Product Name	BAY-091
Target	Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A)
CAS Number	2922280-34-8
Molecular Formula	C ₂₆ H ₂₁ FN ₄ O ₂
Molecular Weight	440.48 g/mol
Solubility	Soluble up to 50 mM in DMSO with gentle warming.[3]
Storage	Store as a dry powder or in DMSO stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
Negative Control	BAY-0361 is recommended as a negative control for in vitro experiments.

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of **BAY-091** against its target, PIP4K2A.

Table 1: In Vitro Potency of **BAY-091**

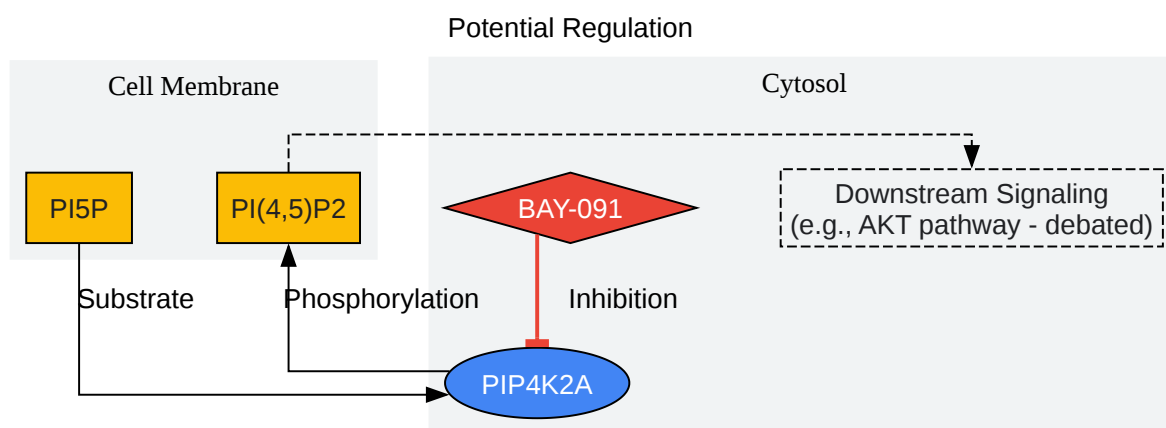
Assay Format	ATP Concentration	IC ₅₀ (nM)	Reference
ADP Quantification	10 μM	1.3	[4]
ADP Quantification	250 μM	2.6	[4]
HTRF (PI(4,5)P ₂ Quantification)	10 μM	8.5	[4]
HTRF (PI(4,5)P ₂ Quantification)	2 mM	16.4	[4][5][6]

Table 2: Cellular Target Engagement and Activity of **BAY-091**

Cell Line	Assay	Temperature (°C)	EC ₅₀ (μM)	Reference
THP-1 (intact cells)	CETSA	56	1.1	[4]
THP-1 (lysates)	CETSA	60	1.8	[4]
EBC-1	Antiproliferative Assay (72h)	N/A	30	[7]
K562 and KU812	Reduction of Hb γ chain (24h)	N/A	1	[7]

Signaling Pathway

BAY-091 selectively inhibits PIP4K2A, which plays a crucial role in phosphoinositide metabolism. The primary function of PIP4K2A is to phosphorylate PI5P to generate PI(4,5)P₂. This can influence various downstream signaling events. The hypothesized, though not consistently observed, connection to the AKT pathway is also depicted.

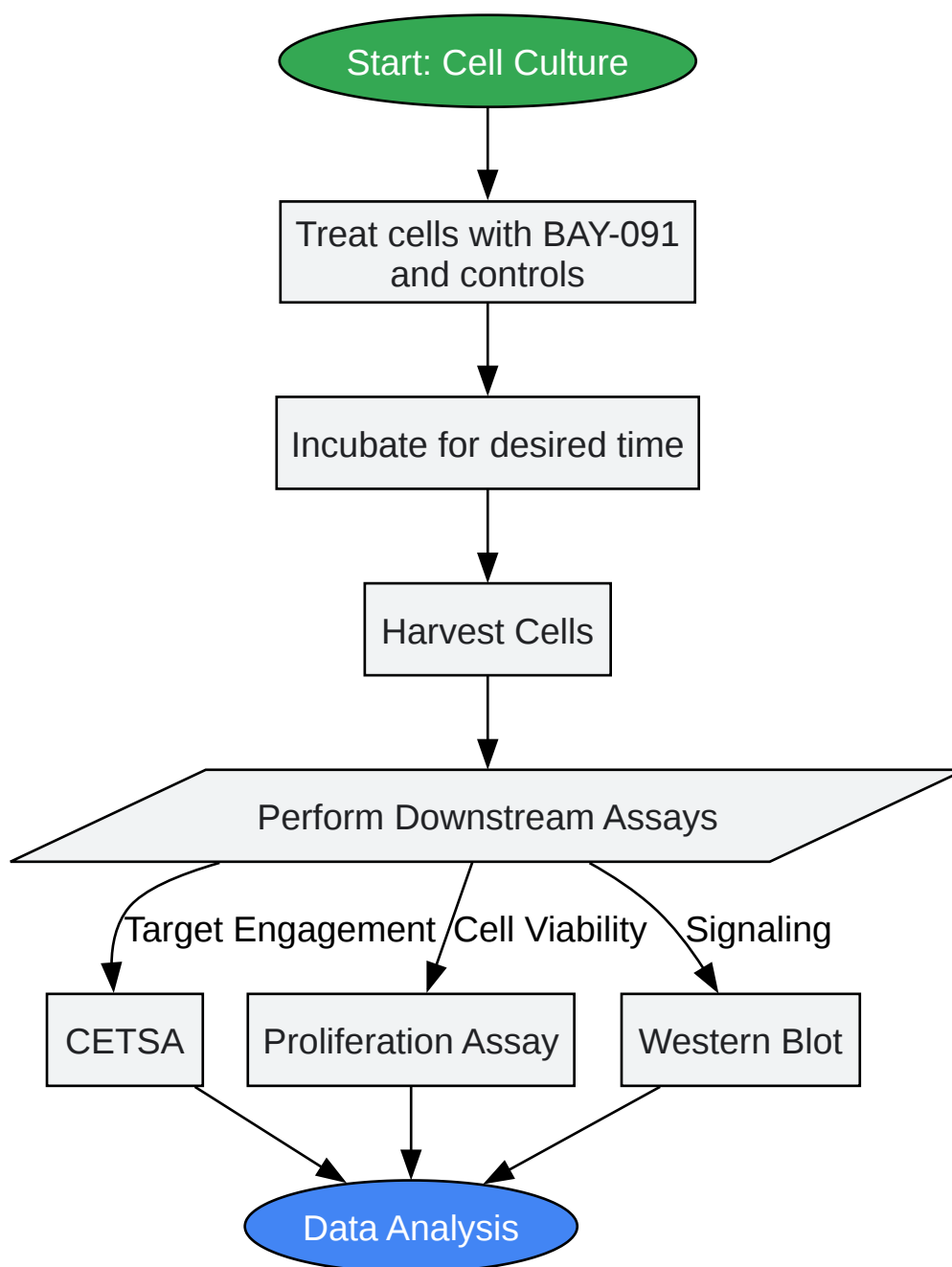


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Caption: Mechanism of **BAY-091** action on the PIP4K2A signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of **BAY-091** in cell culture.



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Caption: General experimental workflow for **BAY-091** cell culture studies.

Experimental Protocols

Cell Culture

The following are general guidelines for the culture of cell lines previously used in studies with **BAY-091**. Optimal conditions may vary, and it is recommended to refer to the specific supplier's instructions.

Table 3: Cell Line Culture Conditions

Cell Line	Cell Type	Growth Medium	Subculture
K562	Human chronic myelogenous leukemia (suspension)	RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin.[1][5]	Maintain cell density between 1×10^5 and 1×10^6 cells/mL.[8] Split every 2-3 days.
KU812	Human chronic myelogenous leukemia (suspension)	RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin.	Maintain cell density between 3×10^5 and 3×10^6 cells/mL. Add fresh medium every 2-3 days.
THP-1	Human acute monocytic leukemia (suspension)	RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin.[2][9]	Maintain cell density between 2×10^5 and 8×10^5 cells/mL.[6] Split every 3-4 days.
EBC-1	Human lung squamous cell carcinoma (adherent)	EMEM or RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin.[10]	Split at 70-90% confluency.[11] Use Trypsin-EDTA for detachment.
NCI-H460	Human large cell lung cancer (adherent)	RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin + 10mM HEPES + 1mM Sodium Pyruvate.[12][13]	Split at 70-80% confluency.[12] Use Accutase or Trypsin-EDTA for detachment.

Preparation of BAY-091 Stock Solution

- Prepare a high-concentration stock solution of **BAY-091** (e.g., 10 mM) in sterile DMSO.

- Gently warm the solution if necessary to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C for short-term use or -80°C for long-term storage.

BAY-091 Treatment Protocol

- Seed cells at the desired density in appropriate culture vessels. For adherent cells, allow them to attach overnight.
- On the day of treatment, prepare fresh dilutions of **BAY-091** from the stock solution in the appropriate cell culture medium. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
- Include a vehicle control (DMSO) at the same final concentration as the highest **BAY-091** concentration used.
- If available, include the negative control compound, BAY-0361, at the same concentrations as **BAY-091**.
- Remove the existing medium from the cells and replace it with the medium containing **BAY-091**, the negative control, or the vehicle control.
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment.

Materials:

- Cells treated with **BAY-091** or vehicle control
- Phosphate-buffered saline (PBS)

- Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)
- PCR tubes or plate
- Thermocycler
- Centrifuge
- Reagents for Western blotting or another protein detection method

Protocol:

- Harvest cells after treatment with **BAY-091** or vehicle control.
- Wash the cells with PBS and resuspend in lysis buffer.
- Aliquot the cell lysate into PCR tubes.
- Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermocycler, followed by a cooling step.
- Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
- Carefully collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble PIP4K2A in the supernatant by Western blot or another quantitative protein detection method.
- A positive thermal shift (i.e., more soluble protein at higher temperatures in the presence of **BAY-091**) indicates target engagement.

Cell Proliferation/Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

- 96-well plate with treated cells
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., SDS-HCl or DMSO)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate and treat with a range of **BAY-091** concentrations as described above.
- At the end of the incubation period, add 10-20 μ L of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Incubate the plate in the dark, shaking on an orbital shaker for 15 minutes to ensure complete dissolution.
- Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Downstream Signaling

Western blotting can be used to assess the effect of **BAY-091** on the phosphorylation status of proteins in signaling pathways potentially downstream of PIP4K2A, such as the AKT pathway.

Materials:

- Cell lysates from treated cells
- Lysis buffer containing protease and phosphatase inhibitors

- Reagents for SDS-PAGE and protein transfer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-PIP4K2A, and a loading control like anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Protocol:

- Lyse cells treated with **BAY-091** and controls in ice-cold lysis buffer.
- Determine protein concentration using a BCA or Bradford assay.
- Denature protein samples by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the desired primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Inconsistent results	Cell passage number too high	Use cells within a consistent and low passage number range.
Incomplete dissolution of BAY-091	Ensure the compound is fully dissolved in DMSO before further dilution.	
Low signal in Western blot for phospho-proteins	Phosphatase activity during sample preparation	Use pre-chilled buffers and always include phosphatase inhibitors in the lysis buffer.
Inappropriate blocking buffer	Use 5% BSA in TBST instead of milk, as milk contains phosphoproteins that can increase background.	
High background in assays	Non-specific binding of antibodies	Optimize antibody concentrations and blocking conditions.
Contamination of cell cultures	Regularly check cell cultures for contamination.	

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